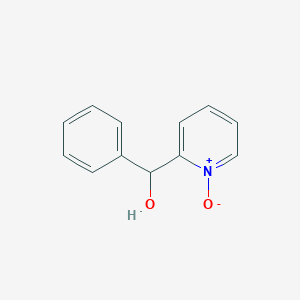
(1-Oxidopyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Oxidopyridin-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(phenylmethoxy)pyridine N-oxide or PMPO and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
PMPO acts as a spin trap by reacting with free radicals and forming a stable adduct. The formation of the adduct allows for the detection and identification of the free radical. PMPO also acts as a scavenger of ROS by reacting with the ROS and preventing them from causing damage to the cell.
Biochemical and Physiological Effects:
PMPO has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage by scavenging ROS. PMPO has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, PMPO has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
PMPO has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive and readily available. However, PMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on PMPO. One area of research is the development of new methods for the synthesis of PMPO that are more efficient and environmentally friendly. Additionally, research is needed to further explore the potential applications of PMPO in the treatment of oxidative stress-related diseases and inflammatory diseases. Further research is also needed to determine the optimal concentration of PMPO for use in lab experiments and to explore the potential toxicity of PMPO at higher concentrations.
Conclusion:
In conclusion, PMPO is a chemical compound that has several potential applications in various fields, including scientific research. It is synthesized using a simple and efficient method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of PMPO in the treatment of various diseases and to determine the optimal concentration for use in lab experiments.
合成法
PMPO can be synthesized by the reaction of pyridine N-oxide with benzyl chloride in the presence of a base. The process involves the addition of benzyl chloride to pyridine N-oxide, followed by heating the mixture to obtain PMPO. This method is widely used in the laboratory for the synthesis of PMPO.
科学的研究の応用
PMPO has several scientific research applications, including its use as a spin trap for the detection of free radicals. It is also used as a probe for the detection of reactive oxygen species (ROS) in biological systems. PMPO has been shown to be effective in detecting ROS in various tissues, including the liver, kidney, and brain. Additionally, PMPO has been used in the study of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
39585-75-6 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H |
InChIキー |
OEKRZLKEUVFHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
その他のCAS番号 |
39585-75-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)


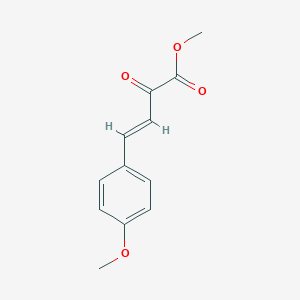

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
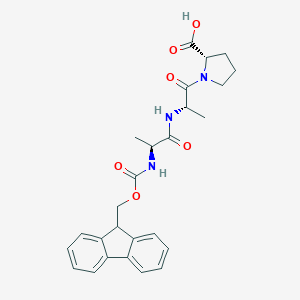
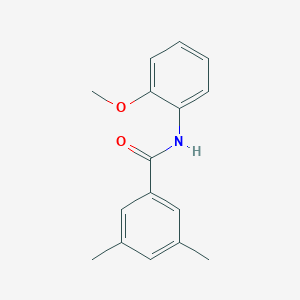
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
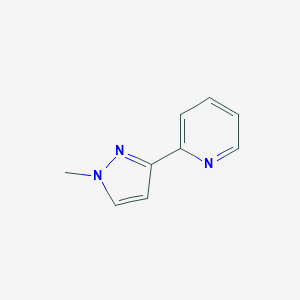

![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
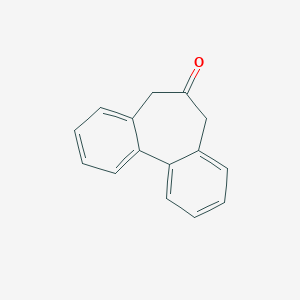
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)